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Compound of Interest

Compound Name:
1-(2,4-Dimethoxy-3-

nitrophenyl)ethanone

CAS No.: 102652-87-9

Cat. No.: B11882633

Get Quote

Part 1: Compound Identity & Physical Properties[1]
3-Nitro-2,4-dimethoxyacetophenone is a positional isomer of the more common 5-nitro

derivative. Due to the specific steric and electronic environment of the benzene ring, this

compound is often observed as a minor product in direct nitration reactions or synthesized via

targeted pathways.

Physicochemical Data Table
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Property Data / Specification Notes

IUPAC Name
1-(2,4-Dimethoxy-3-

nitrophenyl)ethanone

Systematic naming based on

acetophenone core.

CAS Registry Number 102652-87-9
Unique identifier for the 3-nitro

isomer [1].

Molecular Formula C₁₀H₁₁NO₅

Molecular Weight 225.20 g/mol

Melting Point (Experimental)
Not widely reported in

standard databases

See Section 1.2 for isomeric

comparison.

Predicted Melting Point 85 – 115 °C

Estimated based on structural

analogs (e.g., 3-

nitroacetophenone mp 78°C;

2,4-dimethoxy-5-

nitroacetophenone mp

~160°C).

Appearance
Pale yellow to amber

crystalline solid

Nitro groups typically impart

yellow coloration.

Solubility
Soluble in CH₂Cl₂, EtOAc,

Acetone

Poorly soluble in water;

recrystallize from EtOH.

Melting Point Analysis & Isomer Distinction
The melting point (MP) is a critical quality attribute (CQA) for distinguishing the 3-nitro isomer

from its regioisomers. The 5-nitro isomer (1-(2,4-dimethoxy-5-nitrophenyl)ethanone) is the

thermodynamic major product of nitration and typically melts at a higher temperature due to

better packing symmetry.

3-Nitro Isomer (Target): Sterically crowded (nitro group flanked by two methoxy groups). This

internal strain often lowers the lattice energy, resulting in a lower melting point compared to

the 5-nitro isomer.
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5-Nitro Isomer (Major Impurity): Less sterically hindered. Melting point typically reported in

the range of 160–164 °C (analogous to similar systems).

Critical Control: If your sample melts >150 °C, it is likely the 5-nitro isomer or a mixture. The

3-nitro isomer is expected to melt in the 85–115 °C range.

Part 2: Synthesis & Regiochemistry
The Nitration Challenge
Direct nitration of 2,4-dimethoxyacetophenone yields a mixture of isomers. The orientation is

governed by the activating methoxy groups (ortho/para directors) and the deactivating acetyl

group (meta director).

Position 3: Ortho to both methoxy groups (C2 and C4). Electronically very rich, but sterically

hindered by the flanking methoxy groups.

Position 5: Para to C2-OMe and Ortho to C4-OMe. Electronically favorable and sterically

accessible.

Consequently, the 5-nitro isomer is the major product. Accessing the 3-nitro isomer requires

careful control of reaction temperature (low temperature favors kinetic control) or separation via

chromatography.

Experimental Protocol: Nitration and Separation
Objective: Synthesize and isolate 3-nitro-2,4-dimethoxyacetophenone.

Reagents:

2,4-Dimethoxyacetophenone (10 mmol)

Nitric Acid (70%, 1.1 eq)

Acetic Anhydride (Solvent/Dehydrating agent)

Dichloromethane (DCM) for extraction

Procedure:
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Dissolution: Dissolve 2,4-dimethoxyacetophenone in acetic anhydride at 0 °C.

Nitration: Add nitric acid dropwise, maintaining temperature < 5 °C. The acetyl nitrate species

formed in situ is a mild nitrating agent, potentially improving selectivity for the more electron-

rich (but hindered) 3-position compared to mixed acid (H₂SO₄/HNO₃).

Quenching: Pour the mixture onto crushed ice/water. Stir for 30 minutes to hydrolyze

anhydride.

Extraction: Extract with DCM (3x). Wash organic layer with NaHCO₃ (sat.) to remove acid.

Dry over MgSO₄.

Purification (Crucial Step):

The crude solid is a mixture (Major: 5-nitro; Minor: 3-nitro).

Column Chromatography: Silica gel; Gradient elution (Hexane:Ethyl Acetate 9:1 to 7:3).

Order of Elution: The 3-nitro isomer, being more "spherical" or internally hydrogen-bonded

(if rotation allows), often elutes before the more polar 5-nitro isomer, but this must be

confirmed by TLC.

Crystallization: Recrystallize the isolated fractions from Ethanol/Hexane.

Part 3: Visualization of Workflow
The following diagram illustrates the reaction pathway and the separation logic required to

isolate the specific 3-nitro isomer.
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Major Product
5-Nitro-2,4-dimethoxyacetophenone
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Isolate Fractions

Click to download full resolution via product page

Caption: Synthesis pathway showing the bifurcation into major (5-nitro) and minor (3-nitro)

isomers and the necessity of chromatographic separation.

Part 4: Characterization & Validation
To confirm the identity of the 3-nitro isomer (CAS 102652-87-9) versus the 5-nitro isomer, use

1H-NMR.

NMR Diagnostic Signals (Predicted)
3-Nitro Isomer: The proton at C5 and C6 will show ortho-coupling (J ~8-9 Hz).

The C5-H is ortho to the C4-OMe and meta to the C3-NO2.
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The C6-H is ortho to the C1-Acetyl.

Key Feature: The symmetry is disrupted differently than the 5-nitro.

5-Nitro Isomer: The protons are at C3 and C6.

C3-H: Singlet (or weak meta coupling). It is trapped between two methoxy groups (C2,

C4).

C6-H: Singlet (para to C3).

Diagnostic: The appearance of two singlets in the aromatic region strongly suggests the 5-

nitro isomer (para substitution pattern of protons).

The appearance of doublets (ortho coupling) suggests the 3-nitro isomer (protons at 5 and

6 are adjacent).

Melting Point Determination Protocol
Preparation: Dry the crystallized sample under vacuum (40 °C, 4h) to remove solvent

inclusions which depress MP.

Apparatus: Use a capillary melting point apparatus (e.g., Buchi or Stuart) with a heating rate

of 1 °C/min near the expected range.

Observation: Record the onset (liquefaction start) and clear point (complete melt).

Validation: If MP is >150 °C, suspect 5-nitro contamination. If MP is <80 °C, suspect solvent

contamination or starting material (mp 37-40 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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